![molecular formula C18H15N3O B2529898 1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole CAS No. 2310126-62-4](/img/structure/B2529898.png)
1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole
Beschreibung
1-(4-{5H,6H,7H-Pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused with a phenyl-pyrrole moiety via a carbonyl linker. The pyrrolopyridine scaffold is notable for its bicyclic structure, combining pyrrole and pyridine rings in a [3,4-b] fusion pattern.
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-pyrrol-1-ylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(21-12-15-4-3-9-19-17(15)13-21)14-5-7-16(8-6-14)20-10-1-2-11-20/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIBUUWBEWUOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC=C(C=C3)N4C=CC=C4)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . This method allows for the convenient construction of the pyrrolo[3,4-b]pyridine skeleton. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its inhibitory activity against FGFRs, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote tumor growth and proliferation . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of their migration and invasion.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The target compound is compared to analogs based on scaffold topology, substituents, and reported bioactivity:
Key Observations :
Scaffold Variation: The target compound’s [3,4-b] pyrrolopyridine isomer is distinct from the more common [2,3-b] or [2,3-d] fused rings in analogs.
Substituent Effects :
Pharmacokinetic and Physicochemical Properties (Inferred)
- The carbonyl group in the target compound likely increases polarity, improving aqueous solubility compared to sulfonyl- or halogen-substituted analogs.
- Chloro and iodo substituents in analogs (e.g., [479633-70-0]) may enhance lipophilicity, favoring membrane permeability but risking off-target interactions .
Biologische Aktivität
The compound 1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole is a novel pyrrole derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring fused with a pyridine moiety, which is characteristic of many biologically active compounds. The structural formula can be represented as follows:
- Chemical Formula :
- Molecular Weight : 268.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing the pyrrolo[3,4-b]pyridine scaffold exhibit a wide range of biological activities including:
- Antitumor Activity : Several studies have shown that derivatives of pyrrolo[3,4-b]pyridine possess significant anticancer properties. They inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antiviral Effects : Compounds similar to the target molecule have been reported to inhibit viral replication, particularly in the context of HIV and other viral pathogens.
- Neuroprotective Properties : Pyrrolo derivatives are being investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Many pyrrole derivatives act as inhibitors of various kinases involved in cell signaling pathways that regulate growth and survival.
- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, contributing to their neuroprotective effects.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of pyrrolo[3,4-b]pyridine derivatives. The findings indicated that these compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
Case Study 2: Neuroprotection
In another investigation focusing on neurodegenerative diseases, a derivative similar to the target compound was tested for its neuroprotective properties against oxidative stress-induced neuronal death. Results showed a significant reduction in cell death (up to 70% protection) when treated with concentrations as low as 5 µM.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.